molecular formula C18H19N3OS B3011726 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 303145-16-6

2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B3011726
CAS No.: 303145-16-6
M. Wt: 325.43
InChI Key: KNDLEUJRZJCGQR-UHFFFAOYSA-N
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Description

2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a sulfanyl group linked to a 4-(tert-butyl)benzyl moiety. The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is characterized by a rigid planar structure, which prevents tautomerization and enhances stability . The tert-butylbenzylsulfanyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-18(2,3)14-9-7-13(8-10-14)12-23-16-19-15-6-4-5-11-21(15)17(22)20-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDLEUJRZJCGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyridotriazine Core: The pyridotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyridotriazine core with 4-(tert-butyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.

    Substitution: The tert-butylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Reduced pyridotriazine derivatives.

    Substitution: Various substituted pyridotriazine derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit promising anticancer activities. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that they can inhibit tumor growth in various cancer models by targeting cell cycle regulators and apoptosis-related proteins.
  • Case Study : A study demonstrated that a related triazine compound significantly reduced cell viability in breast cancer cell lines by inducing oxidative stress and disrupting mitochondrial function.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : It shows effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Research Findings : In vitro studies revealed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Polymer Chemistry

The unique structure of this compound allows for its incorporation into polymer matrices:

  • Functionality : Its sulfanyl group can act as a cross-linking agent or modifier in polymer synthesis, enhancing properties such as thermal stability and mechanical strength.
  • Case Study : Research has shown that polymers modified with triazine derivatives exhibit improved resistance to thermal degradation compared to unmodified counterparts.

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
AnticancerInducing apoptosis in cancer cellsSignificant reduction in cell viability observed
AntimicrobialBroad-spectrum antibacterial agentEffective against both Gram-positive and Gram-negative bacteria
Material SciencePolymer modification for enhanced propertiesImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group and the heterocyclic core could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Substituent Variations

Compound Name (ID) Substituents Key Structural Features
Target Compound 4-(tert-butyl)benzylsulfanyl at C2 Bulky tert-butyl group enhances lipophilicity; sulfanyl group offers redox versatility
2-Diethylamino-7-iodo derivative (6a) Diethylamino at C2; iodo at C7 Electron-donating diethylamino group; halogen enables cross-coupling
2-Diethylamino-7-bromo derivative (6b) Diethylamino at C2; bromo at C7 Bromo substituent facilitates Suzuki reactions; moderate steric hindrance
2-Amino-6-methyl derivative (4e1) Amino at C2; methyl at C6 Simple substituents; high melting point (>260°C) due to hydrogen bonding
2-Diisopropylamino-9-methyl (4b7) Diisopropylamino at C2; methyl at C9 Branched alkyl chain increases steric bulk; lower melting point (112°C)

Physicochemical Properties

Compound Name (ID) Melting Point (°C) Solubility Trends Spectroscopic Data Highlights
Target Compound Not reported Likely low aqueous solubility Expected IR peaks: ~1719 cm⁻¹ (C=O), ~1644 cm⁻¹ (C=N); MS fragmentation patterns similar to 4e1
2-Diethylamino-7-iodo derivative (6a) 146 Moderate in polar aprotic solvents ¹H NMR: δ 1.11 (diethyl CH3), 8.69 (aromatic H); ¹³C NMR: 160.38 ppm (C=O)
2-Amino-6-methyl derivative (4e1) >260 Poor in organic solvents ¹H NMR: δ 2.29 (CH3), 8.50 (aromatic H); MS: m/z 176 (M⁺)
2-Diethylamino-9-methyl (4b5) 124 High in acetonitrile ¹H NMR: δ 1.10 (diethyl CH3), 2.20 (CH3); MS: m/z 232 (M⁺)

Biological Activity

2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 306979-24-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C19H21N3OS
  • Molecular Weight : 339.454 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 462.5 ± 48.0 °C
  • Flash Point : 233.5 ± 29.6 °C
  • LogP : 3.54

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrido[1,2-a][1,3,5]triazin moiety is significant as it is known to contribute to diverse pharmacological effects.

Antimicrobial Activity

Studies have shown that derivatives of triazines exhibit notable antimicrobial properties. For instance:

  • A series of synthesized triazole derivatives demonstrated high antibacterial and antifungal activities compared to standard antibiotics .
  • The compound's structure suggests potential interactions with microbial targets, which could inhibit growth or kill pathogens.

Anti-inflammatory Effects

Research indicates that compounds containing the triazine ring can exhibit anti-inflammatory effects:

  • In vitro studies have demonstrated that certain triazine derivatives can reduce inflammation markers in cell cultures, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Anticancer Potential

The anticancer activity of related compounds has been documented extensively:

  • Triazine derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. These studies often highlight the role of sulfur-containing groups in enhancing bioactivity and selectivity against cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds similar to this compound:

StudyFocusFindings
Abdel-Rahman et al. (2020)Synthesis & ActivityReported high antibacterial and anti-inflammatory activities in newly synthesized triazine derivatives .
PMC7145827 (2020)Molecular ModelingDemonstrated that modifications in the triazine structure can enhance cytotoxicity against cancer cell lines .
PMC7412134 (2020)Antimicrobial StudiesShowed significant antimicrobial activity of mercapto-substituted triazoles against standard pathogens .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce sulfanyl groups into pyrido[1,2-a][1,3,5]triazin-4-one derivatives?

  • Methodological Answer : Sulfanyl groups are typically introduced via nucleophilic substitution or alkylation reactions. For example, 2-aminopyrido-triazinone intermediates react with alkylating agents (e.g., benzyl halides) in acetic acid under reflux, followed by recrystallization from acetonitrile to yield sulfanyl derivatives . Thiol-containing reagents can also be used in coupling reactions, with purification via solvent trituration and recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl signals at δ ~1.10 ppm in DMSO-d6; aromatic protons at δ 7.0–8.7 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1719 cm⁻¹, C-S stretch at ~1644 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M⁺] peaks for pyrido-triazinones in the range of m/z 176–300) .

Q. What purification methods are effective for isolating pyrido-triazinone derivatives?

  • Methodological Answer : Recrystallization from polar solvents like acetonitrile or ethanol is standard, yielding high-purity solids (>95%) . For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling optimize regioselective functionalization of the pyrido-triazinone core?

  • Methodological Answer : Iodinated intermediates (e.g., 7-iodo-pyrido-triazinone) undergo Suzuki coupling with (hetero)arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in water or THF at 80–100°C. This method allows selective introduction of aryl/heteroaryl groups at the 7-position with yields of 55–62% . Key parameters include catalyst loading (1–5 mol%), base (Na₂CO₃), and reaction time (12–24 hr) .

Q. How do steric effects from the tert-butyl group influence the reactivity of the benzylsulfanyl substituent?

  • Methodological Answer : The tert-butyl group increases steric hindrance, reducing nucleophilic attack at the sulfur atom. This was observed in slowed alkylation kinetics compared to non-bulky analogs. However, the rigid planar structure of the pyrido-triazinone core prevents tautomerization, stabilizing the sulfanyl group’s reactivity . Computational modeling (DFT) is recommended to quantify steric effects .

Q. What strategies resolve conflicting spectroscopic data for pyrido-triazinone derivatives?

  • Methodological Answer : Contradictions in NMR/IR data often arise from impurities or residual solvents. Strategies include:

  • High-temperature NMR : Resolves signal broadening in DMSO-d6 at 100°C for crowded regions (e.g., diethylamino protons) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., coupling constants J = 6.65–10.25 Hz for furanyl/thiophenyl substituents) .
  • Elemental Analysis : Verifies purity (>97%) when MS/NMR are inconclusive .

Notes

  • Avoid commercial sources (e.g., Kanto Chemicals) and prioritize peer-reviewed synthesis protocols .
  • For biological studies, prioritize derivatives with planar aromatic systems, as rigidity enhances DNA intercalation potential .

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